molecular formula C8H7FO3 B6616762 4-fluoro-2-hydroxy-5-methylbenzoic acid CAS No. 1188381-75-0

4-fluoro-2-hydroxy-5-methylbenzoic acid

Cat. No. B6616762
CAS RN: 1188381-75-0
M. Wt: 170.14 g/mol
InChI Key: WKBAICHSAUPAIF-UHFFFAOYSA-N
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Description

4-Fluoro-2-hydroxy-5-methylbenzoic acid (4-FHMBA) is a naturally occurring compound found in many plant species. It is a hydroxy acid that is a structural analog of the well-known compound benzoic acid. 4-FHMBA is a versatile compound that has a range of applications in the scientific and industrial fields. It is a versatile precursor for the synthesis of various organic compounds, and it has been used in a variety of research applications.

Scientific Research Applications

4-fluoro-2-hydroxy-5-methylbenzoic acid has a variety of applications in the scientific and industrial fields. It has been used as a precursor in the synthesis of various organic compounds, such as esters, amides, and other compounds. Additionally, it has been used in the synthesis of a variety of pharmaceuticals and other compounds. 4-fluoro-2-hydroxy-5-methylbenzoic acid is also used as a reagent in the synthesis of various peptides and peptide-based drugs.

Mechanism of Action

The mechanism of action of 4-fluoro-2-hydroxy-5-methylbenzoic acid is not fully understood. It is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to a variety of physiological effects, including anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
4-fluoro-2-hydroxy-5-methylbenzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to possess anti-tumor activity in a variety of cancer cell lines.

Advantages and Limitations for Lab Experiments

The use of 4-fluoro-2-hydroxy-5-methylbenzoic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive and readily available compound, and it can be easily synthesized. Additionally, it has a wide range of applications in the scientific and industrial fields. The main limitation of 4-fluoro-2-hydroxy-5-methylbenzoic acid is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain experiments.

Future Directions

There is a great deal of potential for further research into the applications of 4-fluoro-2-hydroxy-5-methylbenzoic acid. Further research into the compound’s mechanism of action could lead to the development of new and more effective therapeutic agents. Additionally, further research into the compound’s effects on various physiological processes could lead to the development of new drugs and treatments for a variety of diseases. Additionally, further research into the synthesis of 4-fluoro-2-hydroxy-5-methylbenzoic acid could lead to more efficient and cost-effective methods for its production. Finally, further research into the application of 4-fluoro-2-hydroxy-5-methylbenzoic acid in industrial processes could lead to the development of more efficient and cost-effective production methods.

Synthesis Methods

4-fluoro-2-hydroxy-5-methylbenzoic acid can be synthesized through a variety of methods. The most common method is the reaction of 4-fluorobenzoic acid with 2-methyl-2-propanol in the presence of a base catalyst. This reaction produces 4-fluoro-2-hydroxy-5-methylbenzoic acid in a yield of approximately 80%. Other methods for the synthesis of 4-fluoro-2-hydroxy-5-methylbenzoic acid include the reaction of 4-fluorobenzoic acid with 2-methyl-2-propanol in the presence of a Lewis acid, such as aluminum chloride.

properties

IUPAC Name

4-fluoro-2-hydroxy-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBAICHSAUPAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-hydroxy-5-methylbenzoic acid

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